molecular formula C25H27N3O2S B2502757 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 898452-76-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2502757
CAS RN: 898452-76-1
M. Wt: 433.57
InChI Key: OPAPKSQYNLZEBV-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Insights and Biological Activities

  • Orexin Receptor Antagonism and Sleep Regulation : A study highlighted the role of orexin peptides in wakefulness and sleep regulation. The blockade of orexin receptors, specifically OX2R, by certain antagonists, including a compound structurally related to the specified molecule, was found to initiate and prolong sleep. This suggests a potential application in treating sleep disorders through the modulation of orexin receptors and the histaminergic system (Dugovic et al., 2009).

  • Anticancer Potential and Mechanistic Insights : Another study focused on the synthesis of novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, indicating potential anticancer activities. These compounds exhibited significant antitumor activities against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis, highlighting the therapeutic potential of structurally related compounds (Fang et al., 2016).

  • Neurological Applications and KCNQ2 Potassium Channel Opening : Research into compounds structurally similar to the specified molecule showed significant activity in models of migraine through the opening of KCNQ2 potassium channels. This indicates a potential application in neurological disorders, particularly in migraine management (Wu et al., 2003).

  • Applications in Organic Light-Emitting Diodes (OLEDs) : Studies on homoleptic cyclometalated iridium complexes, including those with thiophenyl groups, have explored their applications in OLEDs. These complexes exhibit high efficiency and pure-red emission, indicating potential utility in the development of display technologies (Tsuboyama et al., 2003).

  • Cytochrome P450 Bioactivation : Investigation into the bioactivation of compounds containing terminal phenyl acetylene groups, including those structurally related to the specified molecule, has shed light on their metabolism and potential for forming oxidative products. This research contributes to understanding the metabolic pathways and interactions of such compounds within biological systems (Subramanian et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-17-9-10-21(14-18(17)2)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAPKSQYNLZEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

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